N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine
Description
N-(3-Methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is a seven-membered azepine ring derivative substituted with a 3-methoxyphenyl group at the 7-amino position.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-12-7-5-6-11(10-12)15-13-8-3-2-4-9-14-13/h5-7,10H,2-4,8-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLXWGDYFXXKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673859 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
305341-58-6 | |
| Record name | N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine typically involves the following steps:
Formation of the azepine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxyphenyl group: This step often involves nucleophilic substitution reactions where a methoxyphenyl group is introduced to the azepine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic processes: Utilizing catalysts to enhance reaction rates and selectivity.
Purification techniques: Employing methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Iminium Intermediate Formation via Nucleophilic Substitution
The amine group participates in nucleophilic substitution reactions with electrophilic carbonyl compounds. For example, in a patented antitumor agent synthesis, the compound reacted with 2,4-dibromoacetophenone in N,N-dimethylformamide (DMF) under basic conditions (K₂CO₃, 70°C) to form an iminium intermediate .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| 2,4-Dibromoacetophenone, K₂CO₃ | DMF, 70°C, 1 h | Iminium bromide complex | Not reported |
This intermediate was isolated as a tan precipitate after washing with diethyl ether. The reaction highlights the amine’s role in forming bioactive heterocycles .
Condensation Reactions for Bicyclic Iminium Salts
The compound undergoes condensation with imidazo-fused substrates to form antitumor agents. In one example, it was combined with a substituted benzaldehyde derivative in DMF under reflux, followed by precipitation with diethyl ether .
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| Substituted benzaldehyde | DMF, reflux, 12 h | Bicyclic iminium salt | Antitumor agents |
The resulting salts were screened for Hedgehog (Hh) pathway inhibition, demonstrating the compound’s utility in medicinal chemistry .
Functionalization via Alkylation and Acylation
The secondary amine can undergo alkylation or acylation. A general procedure for sulfonamide formation involves treating the amine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (Et₃N) .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| MsCl, Et₃N | DCM, 0°C to rt, 4–5 h | Methanesulfonamide derivative | 85–95% |
Similar methods apply to introduce acyl groups (e.g., acetyl, tosyl) for further derivatization .
Cyclization to Polycyclic Systems
The amine participates in cyclocondensation with epoxides under basic conditions. For example, reacting with glycidol derivatives in DMF with NaH forms oxazolidine-fused azepines .
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Glycidol, NaH | DMF, 0°C to rt, 1 h | Oxazolidine-azepine hybrid | 80–95% |
Critical Analysis
-
Reactivity Trends : The amine group is the primary site for electrophilic attacks, enabling diverse derivatization.
-
Limitations : Sparse direct data on this specific compound necessitates extrapolation from analogous azepines.
-
Synthetic Utility : Reactions yield pharmacologically relevant intermediates, underscoring its value in drug discovery .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antidepressant Activity
- Research indicates that derivatives of tetrahydroazepines exhibit significant antidepressant effects. The structural similarity of N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine to known antidepressants suggests it may also possess similar pharmacological properties. Studies have shown that compounds with azepine structures can modulate neurotransmitter systems involved in mood regulation .
-
Neuroprotective Effects
- Preliminary studies suggest neuroprotective properties against oxidative stress and neuroinflammation. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Compounds with similar structures have been documented to inhibit neurotoxic pathways .
- Anxiolytic Properties
Synthesis and Chemical Intermediary Role
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in drug discovery and development processes.
Synthesis Pathways:
- The synthesis of this compound typically involves cyclization reactions that form the azepine ring from simpler precursors. This can be achieved through methods such as:
- Condensation Reactions: Combining amines and aldehydes under acidic or basic conditions.
- Cyclization Techniques: Utilizing catalysts to promote the formation of the azepine structure from linear precursors.
Case Studies and Research Findings
- Case Study: Antidepressant Activity
- Case Study: Neuroprotection
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Parent Compound: 3,4,5,6-Tetrahydro-2H-azepin-7-amine (CAS 2214-67-7)
- Molecular Formula : C₆H₁₂N₂
- Molecular Weight : 112.17 g/mol
- Key Differences : The parent compound lacks the 3-methoxyphenyl substituent, resulting in lower molecular weight and reduced steric hindrance. Its hydrochloride salt (CAS 54661-57-3) is commercially available, indicating enhanced stability or solubility in salt form .
Benzazepine Analogs: 2,3,4,5-Tetrahydro-1H-3-benzazepin-7-amine (CAS 107393-73-7)
- Structural Feature : Incorporates a fused benzene ring to the azepine core, increasing aromaticity and rigidity.
- Applications: Used as a reference material in pharmaceutical synthesis (e.g., Lorcaserin production). The benzannulation likely enhances binding to serotonin receptors compared to non-fused azepines .
Substituent Modifications
Alkyl-Substituted Analogs: N-Dodecyl-N-methyl Derivatives (CAS 19616-52-5)
- Structure: Features a long dodecyl chain and methyl group at the 7-amino position.
- Properties : Increased hydrophobicity due to the alkyl chain, which may improve membrane permeability but reduce aqueous solubility. Such modifications are common in surfactant-like compounds or lipid-targeting agents .
Methoxyphenyl Positional Isomers: N-(2-Methoxyphenyl) Derivatives
- Examples :
- N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine (PubChem CID 2821614): A benzoxadiazole derivative with a 2-methoxy group. The ortho-substitution may sterically hinder interactions compared to the para or meta positions.
- N-(2-Methoxyphenyl)-pyrrolo[2,3-d]pyrimidin-4-amine (): Demonstrates how substituent position affects electronic properties and binding selectivity .
Heterocyclic Analogs
Benzothiazole Acetamides (EP 3348550A1)
- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
- Comparison : The benzothiazole core replaces the azepine ring, offering a planar structure for π-π stacking. The 3-methoxyphenyl group is retained, suggesting shared target pathways (e.g., kinase or protease inhibition) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Bioactivity (Inferred)
Research Implications
The structural versatility of azepine derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. The 3-methoxyphenyl group in the target compound may offer a balance between solubility and target engagement, distinguishing it from ortho-substituted or alkylated analogs. Further studies should explore synthetic routes, receptor binding assays, and comparative solubility measurements to validate these hypotheses.
Biological Activity
N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine is an organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O |
| Molecular Weight | 218.29 g/mol |
| CAS Number | 305341-58-6 |
The compound features a methoxyphenyl group attached to a tetrahydroazepine ring, contributing to its unique biological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways. This inhibition can lead to altered metabolic processes that are beneficial in therapeutic contexts.
- Receptor Modulation : It has been shown to bind to certain receptors, potentially modulating their activity and influencing cellular responses.
Biological Activity and Therapeutic Potential
Research has indicated several potential therapeutic applications for this compound:
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound's biological activity, it is compared with similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| N-(3-methoxyphenyl)-3-phenylprop-2-enamide | Methoxyphenyl group | Moderate cytotoxicity |
| N-(3-methoxyphenyl)-3-phenylacrylamide | Similar methoxyphenyl group | Lower anticancer activity |
This compound stands out due to its unique tetrahydroazepine core structure that enhances its biological interactions compared to other methoxy-substituted compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:
- Cytotoxicity Studies : Various derivatives have been synthesized and tested for their cytotoxic effects on cancer cell lines. The introduction of different substituents on the azepine ring has shown varying degrees of potency against different types of cancer cells.
- Antimicrobial Activity : Research indicates that modifications to the methoxy group can enhance antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Questions
Q. What are the key synthetic routes for synthesizing N-(3-methoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine?
- Methodology :
- Core Formation : Cyclization of azepine precursors under controlled conditions (e.g., using trifluoroacetic acid in dichloromethane at 0°C for 1 hour) to form the tetrahydroazepine backbone .
- Substitution : Introduction of the 3-methoxyphenyl group via nucleophilic substitution or coupling reactions, often catalyzed by palladium or copper-based catalysts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or crystallization for final product isolation .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns and aromatic methoxy groups (e.g., δ ~3.8 ppm for OCH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C₁₃H₁₈N₂O⁺) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Q. What preliminary biological assays are recommended to evaluate its activity?
- In Vitro Screening :
- Receptor Binding Assays : Radioligand displacement studies (e.g., TRPV1 antagonism, IC₅₀ values) using tritiated or carbon-11 labeled analogs .
- Enzyme Inhibition : Kinase or cytochrome P450 inhibition assays with fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Approach :
-
Analog Synthesis : Modify substituents on the azepine ring (e.g., replacing methoxy with ethoxy or halogens) and the phenyl group (e.g., fluorophenyl, chlorophenyl) .
-
Activity Profiling : Test analogs against target receptors/enzymes (e.g., TRPV1, kinases) to correlate substituent effects with potency (Table 1) .
-
Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Table 1 : Representative SAR Data for Azepine Derivatives
Substituent (R) TRPV1 IC₅₀ (nM) Kinase Inhibition (%) 3-OCH₃ 18 85 4-F 32 72 2-Cl 45 65 Adapted from
Q. What strategies improve the pharmacokinetic (PK) profile of this compound for in vivo studies?
- Key Approaches :
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Formulate as hydrochloride salts (see ) or use co-solvents (e.g., PEG-400) .
- Plasma Protein Binding : Modify lipophilicity (logP) via substituent tuning to balance tissue penetration and half-life .
Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Troubleshooting Framework :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Batch Consistency : Ensure synthetic reproducibility via NMR and HPLC-MS for each batch .
- Contextual Factors : Account for cell line variability (e.g., HEK293 vs. HeLa) or buffer conditions (pH, cofactors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
